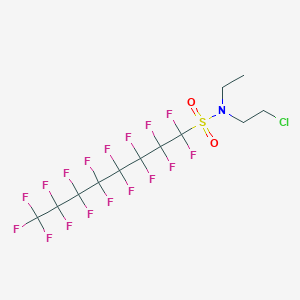
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is a fluorinated organic compound. This compound is characterized by its long carbon chain and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often used in various industrial applications due to their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- typically involves multiple steps. One common method includes the reaction of octanesulfonyl chloride with N-ethyl-N-(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of fluorinated materials, which are valued for their chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated chain can enhance its binding affinity to hydrophobic pockets in proteins, potentially inhibiting their activity. The chloroethyl group can also participate in alkylation reactions, leading to the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Octanesulfonamide: Lacks the fluorinated chain and chloroethyl group, resulting in different chemical properties.
N-(2-chloroethyl)-N-ethylsulfonamide: Similar structure but without the long fluorinated chain.
Perfluorooctanesulfonamide: Contains a fully fluorinated chain but lacks the chloroethyl and ethyl groups.
Uniqueness
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is unique due to its combination of a long fluorinated chain, chloroethyl group, and sulfonamide functionality. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various applications.
Properties
CAS No. |
87988-71-4 |
|---|---|
Molecular Formula |
C12H9ClF17NO2S |
Molecular Weight |
589.70 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C12H9ClF17NO2S/c1-2-31(4-3-13)34(32,33)12(29,30)10(24,25)8(20,21)6(16,17)5(14,15)7(18,19)9(22,23)11(26,27)28/h2-4H2,1H3 |
InChI Key |
BOOHRPALASAVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















